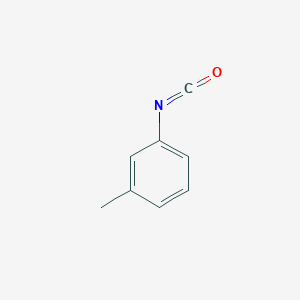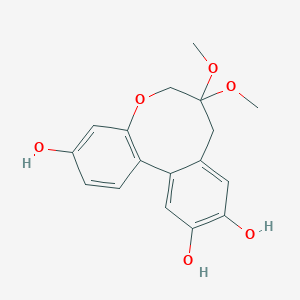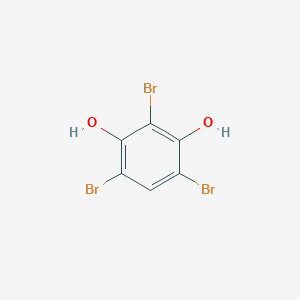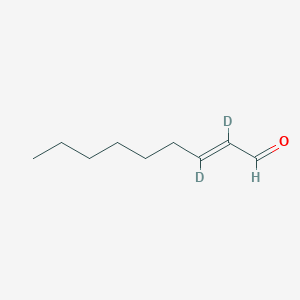
2-Amino-5-methyl-4-phenylthiazole
Vue d'ensemble
Description
2-Amino-5-methyl-4-phenylthiazole, also known as 5-Methyl-4-phenyl-2-thiazolamine, is a compound with the molecular formula C10H10N2S and a molecular weight of 190.27 . It appears as pale yellow crystals . This compound is a synthetic intermediate useful for pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-methyl-4-phenylthiazole consists of a thiazole ring, which is a ring structure containing nitrogen and sulfur, attached to a phenyl group and a methyl group . The compound’s InChI string isCc1sc(N)nc1-c2ccccc2 . Physical And Chemical Properties Analysis
2-Amino-5-methyl-4-phenylthiazole is a solid compound that appears as pale yellow crystals . It has a melting point range of 120-128 °C . The compound’s empirical formula is C10H10N2S, and its molecular weight is 190.26 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
2-Amino-5-methyl-4-phenylthiazole: is utilized as a synthetic intermediate in pharmaceutical synthesis. It is involved in the creation of various pharmaceutical compounds due to its reactivity and ability to form diverse chemical structures .
Biological Interaction and Catalysis
This compound has been employed in studies for its capacity to interact with biological molecules. It acts as a catalyst in certain biochemical reactions, which is crucial for understanding and developing new biochemical pathways .
Inflammation-induced Cancer Research
In the field of cancer research, particularly inflammation-induced cancer, 2-Amino-5-methyl-4-phenylthiazole analogues have been identified as inhibitors of MyD88 toll/interleukin-1 receptor (TIR) homology domain dimerization. This is significant for therapeutic interventions in cancer treatment .
Propriétés
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQOROHFFYFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184734 | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-4-phenylthiazole | |
CAS RN |
30709-67-2 | |
| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-5-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30709-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?
A1: 2-Amino-5-methyl-4-phenylthiazole acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].
Q2: What spectroscopic techniques were employed to characterize the 2-Amino-5-methyl-4-phenylthiazole complexes and what structural information do they provide?
A2: The characterization of 2-Amino-5-methyl-4-phenylthiazole complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.
Q3: What were the findings related to the antimicrobial activity of 2-Amino-5-methyl-4-phenylthiazole and its metal complexes?
A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




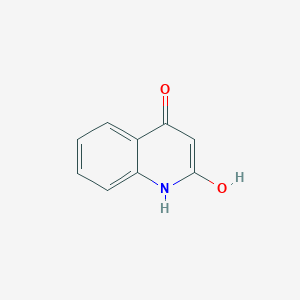

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
